Structural Differentiation vs D-Isovaline and D-Penicillamine
3-Sulfanyl-D-isovaline incorporates three distinguishing structural features: D-configuration at C2, an α-quaternary carbon center (characteristic of isovaline), and a β-sulfanyl group. D-Isovaline (CAS 3059-97-0) lacks the sulfanyl group entirely (molecular weight 117.2 vs 149.21 g/mol), precluding thiol-based chemistry [1]. D-Penicillamine contains a sulfanyl group but lacks the α-quaternary carbon center, altering backbone conformational constraints [2]. In formalin foot assay studies of isovaline derivatives, modifications that increased steric size without cyclobutane ring formation produced compounds with no activity, indicating that the α-dialkyl substitution pattern critically influences biological function [3].
| Evidence Dimension | Structural composition and molecular weight |
|---|---|
| Target Compound Data | C5H11NO2S, MW 149.21 g/mol, contains α-quaternary carbon and β-sulfanyl group |
| Comparator Or Baseline | D-Isovaline: C5H11NO2, MW 117.2 g/mol, no sulfanyl; D-Penicillamine: C5H11NO2S, MW 149.21 g/mol, no α-quaternary carbon |
| Quantified Difference | MW difference: +32.01 g/mol vs D-isovaline (S atom substitution); identical MW but distinct α-carbon substitution pattern vs D-penicillamine |
| Conditions | Structural analysis based on molecular formulas and IUPAC nomenclature |
Why This Matters
The α-quaternary carbon confers resistance to enzymatic degradation and conformational rigidity distinct from β,β-dimethylcysteine analogs, directly impacting peptide stability and metal coordination geometry in research applications.
- [1] CAS Common Chemistry. Isovaline, 3-mercapto- (9CI). CAS Registry Number 98119-54-1. American Chemical Society. View Source
- [2] Yoshinari N, Konno T. Development of coordination chemistry with thiol-containing amino acids. Coordination Chemistry Reviews. 2023;474:214857. View Source
- [3] MacLeod BA, Wang JT, Chung CC, et al. Variations of isovaline structure related to activity in the formalin foot assay in mice. Amino Acids. 2017;49(7):1203-1213. View Source
